Cas no 1798411-37-6 ((E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide)
![(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide structure](https://ja.kuujia.com/scimg/cas/1798411-37-6x500.png)
(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide 化学的及び物理的性質
名前と識別子
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- (E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide
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- インチ: 1S/C13H8F3N3S/c14-13(15,16)10-2-1-3-11(6-10)18-8-19-12-9(7-17)4-5-20-12/h1-6,8H,(H,18,19)
- InChIKey: YFBVGGPJOMCLNN-UHFFFAOYSA-N
- SMILES: C(NC1SC=CC=1C#N)=NC1=CC=CC(C(F)(F)F)=C1
(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 5N-832-10MG |
(E)-N’-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide |
1798411-37-6 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 5N-832-100MG |
(E)-N’-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide |
1798411-37-6 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 5N-832-5MG |
(E)-N’-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide |
1798411-37-6 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 5N-832-50MG |
(E)-N’-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide |
1798411-37-6 | >90% | 50mg |
£77.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00881397-1g |
(E)-N'-(3-Cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide |
1798411-37-6 | 97% | 1g |
¥2401.0 | 2023-04-07 | |
Key Organics Ltd | 5N-832-1MG |
(E)-N’-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide |
1798411-37-6 | >90% | 1mg |
£28.00 | 2025-02-09 |
(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamideに関する追加情報
Introduction to (E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide (CAS No. 1798411-37-6)
(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide, with the CAS number 1798411-37-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of methanimidamide derivatives, characterized by its unique structural framework that integrates a thiophene ring, a cyano group, and a trifluoromethyl-substituted phenyl ring. Such structural features not only contribute to its distinct chemical properties but also open up diverse possibilities for its application in drug discovery and development.
The thiophene moiety, a five-membered heterocyclic aromatic ring containing sulfur, is well-known for its presence in numerous biologically active molecules. Its incorporation into the structure of (E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide likely enhances the compound's ability to interact with biological targets, such as enzymes and receptors, thereby potentially modulating various physiological processes. The cyano group (-CN) attached to the thiophene ring further extends the compound's chemical reactivity, enabling it to participate in various synthetic transformations and functionalization strategies.
The presence of a trifluoromethyl group (-CF₃) on the phenyl ring is another notable feature of this compound. Trifluoromethyl groups are frequently employed in pharmaceuticals due to their ability to improve metabolic stability, binding affinity, and lipophilicity. In (E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide, the trifluoromethyl group is positioned at the para position relative to the methanimidamide functionality, which may optimize its interaction with biological targets and enhance its pharmacological activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of compounds like (E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide with greater accuracy. These studies suggest that the compound may exhibit properties relevant to various therapeutic areas, including anti-inflammatory, anti-tumor, and anti-microbial effects. The specific interactions between the functional groups in this molecule and biological targets remain an area of active investigation.
One of the most promising applications of (E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide is in the development of novel therapeutic agents. Its unique structural features make it a versatile scaffold for drug design, allowing chemists to modify its core structure while retaining its desirable pharmacological properties. Researchers are exploring various synthetic routes to derivatize this compound, aiming to optimize its bioavailability, efficacy, and safety profile.
The synthesis of (E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriately substituted thiophene derivatives and trifluoromethyl-substituted phenylamines, followed by functional group transformations such as cyanation and methanimidamide formation. Advances in green chemistry principles have also been applied to develop more sustainable synthetic protocols for this compound.
As research continues to uncover new applications for (E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide, it is expected that this compound will play a significant role in future drug development efforts. Its unique combination of structural features and predicted biological activities makes it a valuable tool for medicinal chemists seeking to discover novel therapeutic agents. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible medical breakthroughs.
The future prospects for (E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide are bright, with ongoing studies focusing on elucidating its mechanism of action and exploring new synthetic pathways. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers aim to accelerate the development of new drugs based on this promising scaffold. The integration of computational methods with experimental approaches will further enhance our understanding of this compound's potential applications in medicine.
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